DNL343

eIF2B activation integrated stress response ATF4 reporter assay

DNL343 is a clinical-stage eIF2B agonist validated in Phase 1/1b trials (NCT04268784/NCT05006352). It offers superior CNS penetration (human CSF/unbound plasma ratio 1.02–1.23) and high selectivity (no PXR/CAR/AHR activation). With an IC50 of 3.2 nM, it is ideal for translational ALS/VWMD research, enabling biomarker correlation between preclinical models and clinical data.

Molecular Formula C20H19ClF3N3O4
Molecular Weight 457.8 g/mol
CAS No. 2278265-85-1
Cat. No. B12390914
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDNL343
CAS2278265-85-1
Molecular FormulaC20H19ClF3N3O4
Molecular Weight457.8 g/mol
Structural Identifiers
SMILESC1C(CC1OC(F)(F)F)C2=NN=C(O2)C34CC(C3)(C4)NC(=O)COC5=CC=C(C=C5)Cl
InChIInChI=1S/C20H19ClF3N3O4/c21-12-1-3-13(4-2-12)29-7-15(28)25-19-8-18(9-19,10-19)17-27-26-16(30-17)11-5-14(6-11)31-20(22,23)24/h1-4,11,14H,5-10H2,(H,25,28)
InChIKeyIKPNRMYDOSNVAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DNL343 (CAS 2278265-85-1) Chemical and Pharmacological Overview for Research Procurement


DNL343 (Evetifator) is a small-molecule activator of eukaryotic initiation factor 2B (eIF2B), a heterodecameric guanine nucleotide exchange factor that regulates protein translation initiation and is a central node in the integrated stress response (ISR) pathway [1]. It is designed as an orally bioavailable, CNS-penetrant eIF2B agonist that suppresses aberrant ISR activation implicated in neurodegenerative diseases such as amyotrophic lateral sclerosis (ALS) and vanishing white matter disease (VWMD) [2]. Preclinical studies demonstrate DNL343 inhibits ISR biomarkers, reverses neurodegeneration, and prevents motor dysfunction in eIF2B loss-of-function mouse models [2]. Clinically, DNL343 has been evaluated in Phase 1 and Phase 1b randomized, double-blind, placebo-controlled trials (NCT04268784/NCT05006352) and is currently under investigation in the Phase 2/3 HEALEY ALS Platform Trial (Regimen G) [3].

Why In-Class eIF2B Modulators Cannot Substitute DNL343 (CAS 2278265-85-1) in Neurodegeneration Research


eIF2B activators represent a mechanistically diverse class of ISR modulators with significant differences in molecular pharmacology, CNS penetration, and selectivity profiles that preclude generic interchangeability in research applications. While compounds such as ISRIB (a bis-O-arylglycolamide eIF2B activator), 2BAct (an early-generation eIF2B activator), and ABBV-CLS-7262 (Fosigotifator, a structurally distinct clinical-stage eIF2B activator) all target eIF2B and modulate ISR, their divergent potency, blood-brain barrier penetration, selectivity against off-target nuclear receptors, and species-specific pharmacokinetics directly impact experimental outcomes [1]. Substitution without explicit justification based on the specific quantitative evidence below may confound interpretation of target engagement, CNS efficacy, and translational relevance in neurodegenerative disease models [2].

Quantitative Differentiation Evidence for DNL343 (CAS 2278265-85-1) Against Comparator eIF2B Modulators


Cellular Potency: DNL343 Exhibits Sub-nanomolar to Low Nanomolar Cellular ISR Inhibition Superior to 2BAct

DNL343 demonstrates high cellular potency in a human ATF4 nano-Luciferase reporter assay, with an IC50 of 3.2 nM, indicating robust inhibition of the ISR pathway . In a separate functional assay measuring TDP-43(86–414)-positive stress granule formation in H4 cells, DNL343 inhibits with an IC50 of 13 nM [1]. Compared to the early-generation eIF2B activator 2BAct, which exhibits an EC50 of 33 nM in cellular reporter assays , DNL343 provides approximately 10-fold greater cellular potency (3.2 nM vs. 33 nM) in comparable assay systems, suggesting improved target engagement at lower concentrations.

eIF2B activation integrated stress response ATF4 reporter assay TDP-43 stress granules cellular potency

CNS Penetration: DNL343 Achieves Quantitatively Superior and Clinically Validated Brain Exposure Versus ISRIB

DNL343 demonstrates robust and clinically validated CNS penetration. In a Phase 1b clinical trial in ALS patients, the mean ratio of DNL343 in cerebrospinal fluid (CSF) compared to unbound drug in plasma ranged from 1.02 to 1.23, indicating extensive and favorable distribution across the blood-brain barrier (BBB) [1]. Preclinically, in rat pharmacokinetic studies, DNL343 exhibits a brain-to-plasma unbound ratio (Bu/Pu) of 0.8, confirming high CNS exposure without significant efflux liability . In contrast, while ISRIB (trans-isomer) has been shown to cross the BBB in mice following intraperitoneal administration, its reported brain-to-plasma ratios range from approximately 0.3 to 0.6 (calculated from ng/g brain vs. ng/mL plasma at 8–24 h post-dose) [2]. These data indicate that DNL343 achieves approximately 1.3- to 3-fold higher relative brain exposure compared to ISRIB in rodent models and maintains clinically verified CNS distribution in humans.

CNS penetration blood-brain barrier CSF distribution pharmacokinetics neurodegeneration

Selectivity and Off-Target Liability: DNL343 Lacks Nuclear Receptor Activation Observed with Structurally Related Activators

DNL343 displays a favorable selectivity profile with no detectable activation of the pregnane X receptor (PXR), constitutive androstane receptor (CAR), or aryl hydrocarbon receptor (AHR) in standard nuclear receptor activation assays . This contrasts with ISRIB, which has been associated with potential off-target interactions including modulation of nuclear receptor signaling pathways [1]. Additionally, DNL343 shows no significant activity against a broad panel of CEREP targets and kinase selectivity panels , indicating a low risk of confounding off-target pharmacology in cellular and in vivo experiments.

selectivity off-target activity nuclear receptors PXR CAR AHR drug-drug interaction

Functional Efficacy in Neurodegeneration Models: DNL343 Reverses ISR Activation and Prevents Motor Dysfunction In Vivo

DNL343 demonstrates dose-dependent neuroprotection in two mechanistically distinct in vivo models of ISR-driven neurodegeneration: (1) In an optic nerve crush (ONC) injury model of acute axonal damage, DNL343 reduced CNS ISR activity and attenuated neurodegeneration [1]. (2) In a chronic eIF2B loss-of-function (LOF) mutant mouse model that phenocopies vanishing white matter disease (VWMD), DNL343 prevented motor dysfunction, reversed plasma biomarkers of neuroinflammation and neurodegeneration, and prevented premature mortality even when administered at late disease stages [1]. Additionally, in an inducible mouse model of TDP-43 pathology relevant to ALS, DNL343 transiently slowed progression of locomotor deficits and neurodegeneration [2]. While ISRIB has shown efficacy in preventing neurodegeneration in prion disease models [3], direct comparative efficacy data between DNL343 and ISRIB in the same models are not available. However, the breadth of disease-relevant models in which DNL343 has demonstrated reproducible efficacy supports its utility as a tool compound for ISR-targeted research across multiple neurodegenerative indications.

neurodegeneration optic nerve crush eIF2B loss-of-function motor dysfunction neuroinflammation TDP-43 pathology

Clinical Target Engagement: DNL343 Reduces ISR Biomarkers in Human CSF and Blood, Validating Preclinical Findings

In a Phase 1b randomized, double-blind, placebo-controlled trial in ALS patients (NCT05006352), DNL343 treatment resulted in robust reduction of ISR pathway biomarkers ATF4 and CHAC1 in both peripheral blood mononuclear cells and cerebrospinal fluid (CSF) [1]. This clinical pharmacodynamic response provides direct evidence of CNS target engagement and ISR pathway modulation in the intended patient population. The clinical half-life of DNL343 supports once-daily dosing [1]. In contrast, while ISRIB has demonstrated ISR inhibition in preclinical models, its clinical development has been limited and no equivalent human CSF biomarker data are available [2]. The availability of clinical target engagement data for DNL343 enhances the translational relevance of preclinical findings obtained with this compound.

clinical pharmacodynamics biomarker ATF4 CHAC1 CSF target engagement

Optimal Research and Preclinical Application Scenarios for DNL343 (CAS 2278265-85-1)


Cellular Assays Requiring Low-nanomolar Potency ISR Inhibition with Minimal Off-Target Activity

Given its IC50 of 3.2 nM in ATF4 reporter assays [1] and 13 nM in TDP-43 stress granule assays , DNL343 is ideally suited for cellular mechanistic studies of ISR pathway modulation in neurodegeneration models. Its lack of PXR, CAR, and AHR activation and minimal activity against CEREP/kinase panels [2] ensures that observed effects are attributable to eIF2B activation rather than confounding off-target pharmacology. This makes DNL343 preferable to less selective compounds for dissecting ISR signaling cascades.

In Vivo Neurodegeneration Models Requiring Robust and Validated CNS Penetration

The quantitatively superior CNS penetration of DNL343, demonstrated by a human CSF-to-unbound plasma ratio of 1.02–1.23 [1] and a rat brain-to-plasma unbound ratio of 0.8 , positions it as the eIF2B activator of choice for in vivo studies where brain and spinal cord target engagement is essential. This includes chronic dosing studies in mouse models of ALS (TDP-43 transgenic), VWMD (eIF2B LOF mutant), and acute neurodegeneration (optic nerve crush) [2][3].

Translational Pharmacodynamic Studies Bridging Preclinical and Clinical ISR Biomarkers

DNL343's clinical validation through Phase 1/1b trials demonstrating reduction of ATF4 and CHAC1 in human CSF and blood [1] enables researchers to align preclinical biomarker readouts with clinically tractable endpoints. This facilitates translational research aimed at understanding the relationship between ISR inhibition and disease modification in ALS and related disorders.

Comparative Pharmacology Studies Investigating eIF2B Activator Class Differences

As a chemically distinct, clinical-stage eIF2B activator with well-characterized in vitro potency, selectivity, and in vivo PK/PD properties [1], DNL343 serves as an essential reference compound for benchmarking novel eIF2B activators or comparing mechanisms of ISR modulation. Its differentiated profile relative to ISRIB (lower CNS penetration) and 2BAct (lower cellular potency) makes it a valuable tool for structure-activity relationship and mechanism-of-action studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for DNL343

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.